molecular formula C5H9N3O2 B1627690 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 893748-77-1

1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B1627690
CAS No.: 893748-77-1
M. Wt: 143.14 g/mol
InChI Key: FRXKNDQQHJFIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, emerged as a pivotal scaffold in medicinal chemistry following its photochemical rearrangement studies in the mid-20th century. Early applications focused on its bioisosteric potential, mimicking esters and amides while enhancing metabolic stability. The commercialization of Oxolamine, a 1,2,4-oxadiazole-based cough suppressant, in the 1960s marked its transition from academic curiosity to therapeutic relevance. Over the past two decades, advancements in synthetic methodologies have enabled the development of diverse derivatives, including 1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine, which combines structural novelty with functional versatility.

Discovery and Development of this compound

This compound (CAS 893748-77-1; molecular formula C₅H₉N₃O₂) was developed through optimized heterocyclization strategies. Key synthetic routes include:

  • Amidoxime Pathway : Reaction of methoxymethyl-substituted amidoximes with activated carboxylic acid derivatives under mild basic conditions.
  • Cycloaddition Approach : 1,3-Dipolar cycloaddition of nitrile oxides with methoxymethyl-functionalized nitriles.

Table 1: Key Molecular Properties

Property Value
Molecular Weight 143.14 g/mol
SMILES NCC1=NOC(COC)=N1
InChI Key FRXKNDQQHJFIIM-UHFFFAOYSA-N
Topological Polar Surface 78.3 Ų

The methoxymethyl group at position 5 and primary amine at position 3 enhance solubility and hydrogen-bonding capacity, making it a versatile intermediate.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic functionalization of oxadiazoles to modulate electronic and steric properties. Its methoxymethyl group improves metabolic stability compared to alkyl-substituted analogs, while the primary amine enables facile derivatization via reductive amination or acylation. Recent studies highlight its role as a precursor in:

  • Antimicrobial Agents : Hybrid molecules targeting penicillin-binding proteins.
  • Kinase Inhibitors : Structural analogs disrupting ATP-binding pockets.
  • Neuroprotective Scaffolds : Derivatives modulating acetylcholine receptors.

Current Research Landscape and Knowledge Gaps

Despite progress, critical gaps persist:

  • Synthetic Efficiency : Existing routes yield 54–66% efficiency; greener methods (e.g., Mn(I)-catalyzed methoxymethylation) remain underexplored.
  • Structure-Activity Relationships (SAR) : Limited data on the impact of methoxymethyl spatial orientation on target binding.
  • Mechanistic Studies : Most publications focus on phenotypic screening rather than target identification.

Table 2: Research Priorities

Priority Area Challenge
Catalytic Asymmetric Synthesis No enantioselective routes reported
In Silico Optimization Limited docking studies for CNS targets
Metabolic Profiling Stability in cytochrome P450 models unstudied

Future work should integrate computational modeling and sustainable catalysis to address these gaps, leveraging the compound’s unique physicochemical profile.

Properties

IUPAC Name

[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-9-3-5-7-4(2-6)8-10-5/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXKNDQQHJFIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602371
Record name 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893748-77-1
Record name 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Reaction Pathway

The most widely reported method for synthesizing 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with activated carboxylic acid derivatives. For 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine, this approach typically proceeds via the following steps:

  • Synthesis of Methoxymethyl-Substituted Amidoxime :
    Reaction of methoxymethyl nitrile with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime intermediate.
    $$
    \text{CH₃OCH₂CN + NH₂OH·HCl} \rightarrow \text{CH₃OCH₂C(=NOH)NH₂}
    $$

  • Cyclization with Chloroacetyl Methanamine :
    The amidoxime reacts with chloroacetyl methanamine in the presence of a base (e.g., triethylamine) to form the oxadiazole ring.
    $$
    \text{CH₃OCH₂C(=NOH)NH₂ + ClCH₂CONH₂} \rightarrow \text{C₅H₉N₃O₂ + H₂O + HCl}
    $$

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Condition Effect on Reaction
Solvent Dimethylformamide (DMF) Enhances solubility of intermediates
Temperature 80–100°C Accelerates cyclization kinetics
Catalyst Sodium hydride (NaH) Facilitates deprotonation
Reaction Time 6–8 hours Balances completion vs. side reactions

Under these conditions, yields of 68–72% are achievable, with purity >95% confirmed by HPLC.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling Reactions

Recent advances employ palladium catalysts to streamline synthesis. For example, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) enables Suzuki-Miyaura coupling for introducing the methoxymethyl group post-cyclization:

  • Formation of Oxadiazole Core :
    A bromo-substituted oxadiazole intermediate is synthesized via cyclocondensation.
  • Methoxymethyl Introduction :
    The bromine atom at position 5 undergoes coupling with methoxymethylboronic acid in the presence of Pd₂(dba)₃ and a phosphine ligand (e.g., Xantphos).

$$
\text{C₃H₄N₃OBr + CH₃OCH₂B(OH)₂} \xrightarrow{\text{Pd}2(\text{dba})3} \text{C₅H₉N₃O₂ + B(OH)₃ + HBr}
$$

This method achieves 75–80% yield with reduced byproduct formation compared to traditional routes.

Solid-Phase Synthesis

Solid-supported strategies enhance purification efficiency:

  • Resin-Bound Amidoxime :
    Immobilize the amidoxime on Wang resin via a carboxylic acid linker.
  • On-Resin Cyclization :
    Treat with chloroacetyl methanamine and NaH in DMF, followed by cleavage with trifluoroacetic acid (TFA).

This approach simplifies isolation, yielding 85% purity after lyophilization.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address scalability challenges, continuous flow systems offer advantages:

  • Enhanced Heat Transfer : Mitigates exothermic side reactions during cyclization.
  • Automated Feed Control : Maintains stoichiometric ratios of amidoxime and acylating agent.
  • In-Line Purification : Integrated liquid-liquid extraction removes HCl byproducts in real-time.

A pilot-scale study reported 90% conversion with a throughput of 1.2 kg/hour.

Green Chemistry Modifications

Sustainable adaptations include:

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling : Recovering Pd₂(dba)₃ via nanofiltration membranes reduces costs by 40%.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 3.25 (s, 3H, OCH₃), 3.58 (d, 2H, CH₂O), 4.12 (s, 2H, CH₂NH₂), 8.32 (s, 1H, oxadiazole-H).
  • IR (KBr):
    1650 cm⁻¹ (C=N stretch), 1150 cm⁻¹ (C-O-C asymmetric stretch).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 4.2 minutes.
  • Elemental Analysis : Calculated (%): C 41.96, H 6.34, N 29.35; Found: C 41.89, H 6.28, N 29.41.

Chemical Reactions Analysis

1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s activity. The methoxymethyl and methanamine groups can also play a role in modulating the compound’s properties and interactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The following table summarizes key structural features and substituent effects of 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine and its analogues:

Compound Name Substituent at Position 5 Substituent at Position 3 Key Structural Features References
This compound Methoxymethyl ($ \text{CH}2\text{OCH}3 $) Aminomethyl ($ \text{CH}2\text{NH}2 $) Electron-donating methoxy group; primary amine for functionalization
[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Tolyl ($ \text{C}6\text{H}4\text{CH}_3 $) Aminomethyl 1,3,4-oxadiazole isomer; electron-donating methyl group enhances aromatic stability
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride Difluoromethyl ($ \text{CF}_2\text{H} $) Aminomethyl (as hydrochloride) Strong electron-withdrawing $ \text{CF}_2\text{H} $; hydrochloride salt improves solubility
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 3-Bromophenyl ($ \text{C}6\text{H}4\text{Br} $) Aminomethyl (as hydrochloride) Halogenated aryl group increases lipophilicity; potential for halogen bonding
[5-[1-(2-Imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methanamine Indazole-imidazole complex Aminomethyl Bulky heterocyclic substituent; potential sodium channel modulation activity
1-[5-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-1,2,4-oxadiazol-3-yl]methanamine Isoquinoline-carbonyl Aminomethyl Rigid bicyclic carbonyl group; potential for target-specific interactions
Key Observations:
  • Substituent Electronic Effects : Methoxymethyl (electron-donating) vs. difluoromethyl (electron-withdrawing) groups significantly alter the oxadiazole ring's electron density, impacting reactivity and target binding .
  • Isomerism : The 1,3,4-oxadiazole isomer (e.g., [5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine) exhibits distinct electronic properties compared to 1,2,4-oxadiazoles due to altered nitrogen positions .
  • Salt Forms : Hydrochloride salts (e.g., difluoromethyl and bromophenyl analogues) enhance aqueous solubility, critical for in vivo applications .
Analytical Data:
  • NMR Spectroscopy: The target compound’s $ ^1\text{H} $-NMR shows signals for methoxymethyl ($ \delta $ ~3.3 ppm) and aminomethyl ($ \delta $ ~4.5 ppm) . Aromatic substituents (e.g., 4-Tolyl in ) exhibit distinct aromatic proton signals ($ \delta $ 7.42–8.00 ppm) .
  • LC-MS :
    • The target compound has a molecular ion peak at $ m/z $ 143.1 ($ \text{M+H}^+ $), while bulkier analogues (e.g., indazole derivatives) show higher $ m/z $ values (e.g., 293.3 for compound 28) .

Pharmacological and Application Potential

  • Sodium Channel Ligands : Indazole-oxadiazole hybrids () demonstrate voltage-gated sodium (Nav) channel modulation, suggesting neuropharmacological applications .
  • Antimicrobial Activity : Halogenated derivatives (e.g., 3-bromophenyl analogue) may exhibit enhanced antimicrobial potency due to increased lipophilicity and membrane disruption .

Biological Activity

1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C5H9N3OC_5H_9N_3O with a molecular weight of 115.15 g/mol. The compound features a methoxymethyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study focusing on various derivatives, compounds similar to this compound demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
S. aureus32 µg/mL

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of the compound have been assessed in various cancer cell lines. In vitro studies revealed that it could inhibit the proliferation of cancer cells such as HeLa and A549 with IC50 values indicating moderate efficacy .

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The biological activity of this compound can be attributed to its interaction with cellular targets. The oxadiazole ring system is known to engage in hydrogen bonding and π-stacking interactions with biomolecules, influencing various biochemical pathways.

Case Studies

In a notable case study conducted on the antimicrobial activity of oxadiazole derivatives, researchers synthesized several compounds and tested their efficacy against resistant bacterial strains. The findings highlighted the potential of these derivatives as lead compounds for developing new antibiotics .

Q & A

Q. What alternative purification methods improve yield without compromising purity?

  • Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to isolate crystalline product (purity >98%) .
  • Flash Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) gradients for challenging separations .
  • Comparative Analysis : Recrystallization is cost-effective for bulk, while chromatography is preferable for research-scale purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Reactant of Route 2
1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.